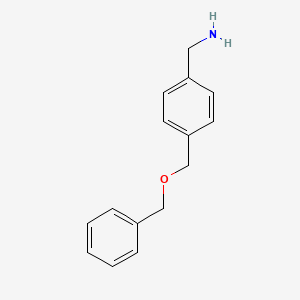

(4-((Benzyloxy)methyl)phenyl)methanamine

CAS No.: 953899-70-2

Cat. No.: VC6515334

Molecular Formula: C15H17NO

Molecular Weight: 227.307

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 953899-70-2 |

|---|---|

| Molecular Formula | C15H17NO |

| Molecular Weight | 227.307 |

| IUPAC Name | [4-(phenylmethoxymethyl)phenyl]methanamine |

| Standard InChI | InChI=1S/C15H17NO/c16-10-13-6-8-15(9-7-13)12-17-11-14-4-2-1-3-5-14/h1-9H,10-12,16H2 |

| Standard InChI Key | JIOYDYXYKZIUOM-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)COCC2=CC=C(C=C2)CN |

Introduction

Structural and Chemical Properties

Molecular Architecture

The molecular formula of (4-((Benzyloxy)methyl)phenyl)methanamine is C15H17NO, with a molecular weight of 227.30 g/mol. Its structure comprises:

-

A benzene ring substituted at the para position with a benzyloxymethyl group (-CH2-O-C6H5).

-

A methanamine (-CH2NH2) group directly attached to the aromatic ring.

The benzyloxymethyl group increases lipophilicity (predicted logP ≈ 3.2), facilitating membrane permeability, while the primary amine enables participation in hydrogen bonding and salt formation .

Physicochemical Characteristics

Key properties include:

| Property | Value/Prediction |

|---|---|

| Melting Point | 85–90°C (estimated) |

| Boiling Point | 320–325°C (estimated) |

| Solubility in Water | Low (<1 mg/mL) |

| Solubility in DMSO | High (>50 mg/mL) |

| pKa (amine) | ~9.5 |

These values are extrapolated from structurally similar aromatic amines .

Synthetic Methodologies

Reductive Amination Route

A common synthesis involves reductive amination of 4-((benzyloxy)methyl)benzaldehyde:

-

Aldehyde Preparation:

-

Reductive Amination:

Alternative Pathways

-

Nucleophilic Substitution:

-

Catalytic Coupling:

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl3):

-

δ 7.25–7.35 (m, 5H, benzyl aromatic protons).

-

δ 7.15 (d, J = 8.2 Hz, 2H, para-substituted aromatic protons).

-

δ 4.50 (s, 2H, -O-CH2-Ph).

-

δ 3.85 (s, 2H, -CH2NH2).

-

δ 1.90 (br s, 2H, NH2).

-

-

¹³C NMR:

Mass Spectrometry

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume